molecular formula C27H23N3O4S B2661811 (E)-2-(4-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 627038-95-3

(E)-2-(4-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2661811
CAS RN: 627038-95-3
M. Wt: 485.56
InChI Key: MPBRUNUQZFNTFE-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is part of a broader class of chemicals synthesized for their potential pharmacological applications. For instance, derivatives of thiazolopyrimidine have been prepared as part of efforts to develop new cyclooxygenase inhibitors with analgesic and anti-inflammatory activities. The synthesis of such compounds often involves complex chemical reactions to introduce specific functional groups that could enhance their biological activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Biological Activities

  • Antimicrobial and Antifungal Effects : Certain synthesized derivatives have demonstrated significant in vitro antioxidant activity, along with antibacterial and antifungal effects against a range of pathogens. This suggests potential applications in treating infections (S. Maddila, G. Damu, E. Oseghe, O. Abafe, C. Rao, P. Lavanya, 2012).
  • Anticancer Properties : Novel derivatives featuring the thiazolopyrimidine scaffold have been synthesized and characterized, showing promising anticancer activity against certain cancer cell lines, indicating potential applications in cancer therapy (M. Verma, P. Verma, 2022).

Mechanistic Insights and Structural Studies

  • The structural modification and synthesis of related compounds offer insights into their conformational features, which are crucial for understanding their interactions with biological targets. Such studies are instrumental in designing more effective drugs by exploiting the structural basis of their activity (H. Nagarajaiah, N. Begum, 2014).

properties

IUPAC Name

(2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-15-6-4-5-7-20(15)29-25(32)23-17(3)28-27-30(24(23)21-13-8-16(2)34-21)26(33)22(35-27)14-18-9-11-19(31)12-10-18/h4-14,24,31H,1-3H3,(H,29,32)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBRUNUQZFNTFE-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)C(=CC5=CC=C(C=C5)O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)/C(=C\C5=CC=C(C=C5)O)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.